1-(2-(Ethyl(m-tolyl)amino)ethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-(Ethyl(m-tolyl)amino)ethyl)pyrrolidine-2,5-dione is an organic compound belonging to the class of N-substituted carboxylic acid imides. This compound features a pyrrolidine-2,5-dione core structure, which is a versatile scaffold widely used in medicinal chemistry due to its ability to interact with various biological targets .
Preparation Methods
The synthesis of 1-(2-(Ethyl(m-tolyl)amino)ethyl)pyrrolidine-2,5-dione typically involves the reaction of ethyl(m-tolyl)amine with a suitable pyrrolidine-2,5-dione precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(2-(Ethyl(m-tolyl)amino)ethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and specific oxidizing or reducing agents. Major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine-2,5-diones .
Scientific Research Applications
1-(2-(Ethyl(m-tolyl)amino)ethyl)pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(Ethyl(m-tolyl)amino)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrrolidine-2,5-dione core allows it to bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
1-(2-(Ethyl(m-tolyl)amino)ethyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activity profiles.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, exhibiting distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other pyrrolidine derivatives .
Biological Activity
1-(2-(Ethyl(m-tolyl)amino)ethyl)pyrrolidine-2,5-dione, also known by its CAS number 2498-03-5, is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of nitrogen heterocycles, which are known for their diverse pharmacological effects, including antibacterial, antifungal, and other therapeutic activities.
- Molecular Formula : C₁₅H₁₈N₂O₂
- Molecular Weight : 260.33 g/mol
- EINECS Number : 219-687-5
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial properties. The compound's structure allows it to interact with biological systems effectively, making it a candidate for further research in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Pyrrolidine derivatives, including this compound, have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are critical for assessing the effectiveness of these compounds.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | < 100 |
Escherichia coli | < 125 |
Enterococcus faecalis | 75 |
Pseudomonas aeruginosa | < 150 |
These results indicate that the compound exhibits varying levels of effectiveness against different bacterial strains, suggesting its potential use in treating infections caused by these pathogens.
The mechanism by which this compound exerts its antimicrobial effects may involve several pathways:
- Membrane Disruption : Similar to other alkaloids, this compound may alter the permeability of bacterial cell membranes, leading to cell lysis.
- Inhibition of Efflux Pumps : The compound might inhibit bacterial efflux pumps, which are responsible for expelling toxic substances from cells, thereby enhancing its antimicrobial efficacy.
- Targeting Specific Enzymes : It may interact with specific microbial enzymes or metabolic pathways critical for bacterial survival and replication.
Case Studies and Research Findings
A notable study published in MDPI examined various pyrrolidine derivatives and their biological activities. In this research, compounds with similar structural features demonstrated potent antibacterial properties against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study reported MIC values significantly lower than those of conventional antibiotics, indicating a promising avenue for developing new antimicrobial agents based on pyrrolidine structures .
Another investigation focused on the larvicidal activity of pyrrolidine derivatives against Culex quinquefasciatus, showcasing the broader biological implications of these compounds beyond antibacterial activity . This highlights the versatility of pyrrolidine derivatives in addressing various biological challenges.
Properties
CAS No. |
2498-03-5 |
---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
1-[2-(N-ethyl-3-methylanilino)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H20N2O2/c1-3-16(13-6-4-5-12(2)11-13)9-10-17-14(18)7-8-15(17)19/h4-6,11H,3,7-10H2,1-2H3 |
InChI Key |
SNLLVPIXRHTWRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN1C(=O)CCC1=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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